molecular formula C7H11N3O2S B2480762 ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 871478-77-2

ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No. B2480762
CAS RN: 871478-77-2
M. Wt: 201.24
InChI Key: IWOXNUMLIHGOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate involves several chemical reactions that contribute to its unique structure. The process includes the formation of the 1,2,4-triazoline ring and the attachment of the ethyl acetate substituent, which exhibits specific orientations and bonding patterns as part of its synthesis process (Karczmarzyk et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the planarity of the 1,2,4-triazoline ring and the almost planar nature of the ethyl acetate substituent. This structure facilitates specific angles and hydrogen bonding patterns within crystals, contributing to its stability and interactions (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that define its reactivity and functional applications. These include its participation in hydrogen bonds and its ability to form stable chains and frameworks in crystalline structures, which are significant for its chemical behavior (Karczmarzyk et al., 2012).

Physical Properties Analysis

The compound's physical properties, such as crystallinity and planarity, are closely related to its molecular structure. The detailed crystallographic analysis reveals how molecules are linked through hydrogen bonds into chains, affecting its physical state and solubility (Karczmarzyk et al., 2012).

Scientific Research Applications

  • Synthesis of Novel Compounds : Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate serves as a precursor in the synthesis of a variety of novel compounds. For instance, it has been used in the one-pot synthesis of 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, which have potential applications in medicinal chemistry (El-Sherief et al., 2011).

  • Corrosion Inhibition : This chemical has been evaluated as a corrosion inhibitor. Its adsorption characteristics on metal surfaces in acidic and neutral solutions suggest its potential use in preventing metal corrosion, which is crucial in various industrial applications (Allam, 2007).

  • Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant potential against various microorganisms, highlighting their application in developing new antimicrobial agents (Özil et al., 2015).

  • Coordination Polymers and Frameworks : It has been used in the creation of coordination polymers and frameworks with transition metals. These materials have potential applications in catalysis and material science due to their unique structural properties (Hu et al., 2016).

  • Pharmacological Properties : Certain derivatives have been synthesized and investigated for their pharmacological properties, particularly in the context of central nervous system effects in animal models (Maliszewska-Guz et al., 2005).

  • Crystallographic Studies : The compound has been analyzed through crystallographic studies, providing insights into its structural characteristics. Such information is crucial for understanding its reactivity and interactions in various chemical processes (Karczmarzyk et al., 2012).

  • Schiff Base Synthesis : This compound has been used in the synthesis of Schiff bases, which are important intermediates in organic synthesis and have various applications, including in medicinal chemistry and material science (Mobinikhaledi et al., 2010).

  • Antileishmanial Activity : Derivatives of this compound have been theoretically studied for their potential antileishmanial activity, which is significant in the search for new treatments for leishmaniasis (Süleymanoğlu et al., 2017).

  • Antimicrobial and Antifungal Agents : Novel triazole derivatives have been synthesized and evaluated as antimicrobial and antifungal agents. This research opens up possibilities for developing new drugs in the fight against infectious diseases (Dave et al., 2007).

  • Cancer Research : Some 1,2,4-triazole derivatives have shown promise in inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer, suggesting potential applications in cancer therapy (Šermukšnytė et al., 2022).

properties

IUPAC Name

ethyl 2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5-8-9-7(13)10(5)2/h3-4H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOXNUMLIHGOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=S)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.